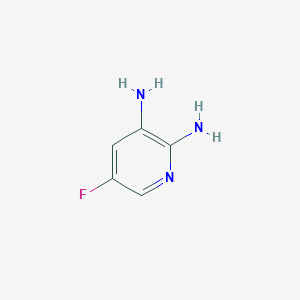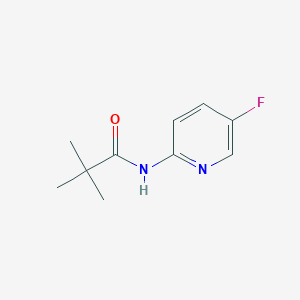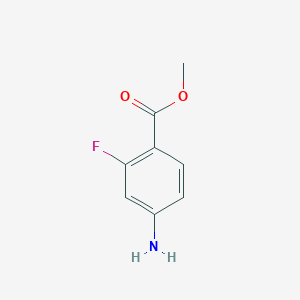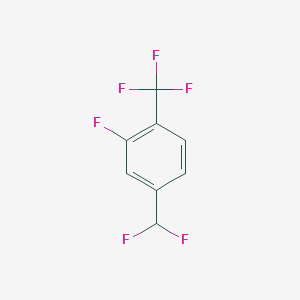
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Overview
Description
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found in fda-approved drugs , suggesting a broad range of potential targets.
Mode of Action
It’s known that trifluoromethylbenzenes, a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups, exhibit various pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily influenced by the electronegativity and steric effects of the fluorine atoms. The compound is known to interact with enzymes involved in oxidative metabolism, such as cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . Additionally, its interactions with proteins can affect their stability and function, potentially leading to altered biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, the compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism . Additionally, the compound’s presence can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins can facilitate the compound’s movement within cells, affecting its localization and accumulation in specific tissues . These factors play a crucial role in determining the compound’s bioavailability and overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation . The precise localization of the compound within cells can significantly impact its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of difluorocarbene precursors, which can be generated in situ and react with aromatic substrates to introduce difluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often relies on scalable fluorination processes that can be carried out under controlled conditions. These methods may include the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce fluorine atoms into the aromatic ring . The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyl iodide (CF3I): Used in radical trifluoromethylation reactions.
Difluorocarbene precursors: Used to introduce difluoromethyl groups.
Palladium catalysts: Used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can introduce diverse functional groups onto the benzene ring .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar electron-withdrawing properties.
1,3-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups positioned differently on the benzene ring.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, which also exhibit strong electron-withdrawing effects.
Uniqueness
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorine atoms, which provides a distinct electronic environment compared to other fluorinated aromatic compounds. This unique structure can lead to different reactivity patterns and applications in various fields .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWOCJKDODZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621406 | |
| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-47-7 | |
| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


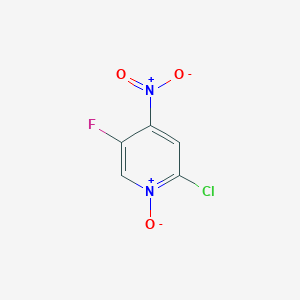

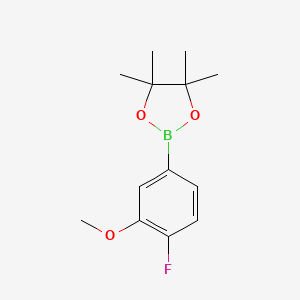


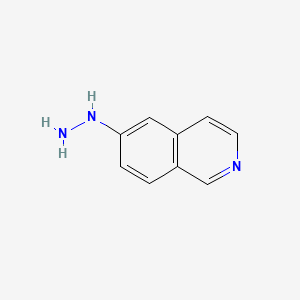
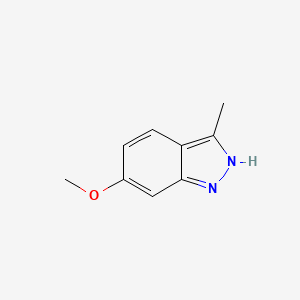
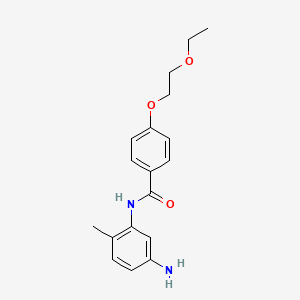

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)
